molecular formula C6H9ClO3 B029291 Ethyl 4-chloroacetoacetate CAS No. 638-07-3

Ethyl 4-chloroacetoacetate

Cat. No. B029291
Key on ui cas rn: 638-07-3
M. Wt: 164.59 g/mol
InChI Key: OHLRLMWUFVDREV-UHFFFAOYSA-N
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Patent
US07642073B2

Procedure details

A gene encoding the alcohol dehydrogenase YPR1 (described by Nakamura, K., et al., Bioscience, Biotechnology and Biochemistry, (1997) 61, 375-377), is subjected to mutagenesis by error-prone PCR according to the method of May, O., et al., (Nature Biotechnology, (2000) 18, 317-320). The error-prone PCR is performed in a 100 CL reaction mixture containing 0.25 ng of plasmid DNA as a template dissolved in PCR buffer (10 mM TRIS, 1.5 mM MgCl2, 50 mM KCl, pH 8.3), and also containing 0.2 mM of each dNTP, 50 pmol of each primer and 2.5 units of Taq polymerase (Roche Diagnostics, Indianapolis, Ind.). Conditions for carrying out the PCR are as follows: 2 minutes at 94 CC; 30 cycles of 30 sec 94 CC, 30 sec 55 CC; 2 minutes at 72 CC. The PCR product is double digested with Nco I and Bgl II and subcloned into pBAD/HisA vector (Invitrogen, Carlsbad, Calif.) which has been digested with the same restriction enzymes. The resulting YPR1 mutant library is transformed into the E. coli host strain LMG194 (Invitrogen, Carlsbad, Calif.) and plated on LB agar supplied with 100 μg/mL ampicillin. Individual transformants are inoculated into 96-well microtiter plates (hereafter referred to as master plates) containing 0.2 mL LB Broth with 100 μg/mL ampicillin, and growth is allowed to take place for 8 to 16 hours at 37 CC with shaking at 200 rpm. Each well in each master plate is then re-inoculated by a replica plating technique into a new second stage 96-well plate pre-loaded with the same growth media plus 2 g/L of arabinose, and growth is allowed to continue for 5-10 hours at 37 CC with shaking at 200 rpm. The second stage plates are then centrifuged at 14,000 rpm for 20 minutes, and the supernatant is decanted. The cell pellet in each well is washed with 200 CL of water. The washed cell pellet is suspended in 30 CL of B-Per Bacterial Protein Extraction Reagent (Pierce Chemical Co., Rockford, Ill.), hereinafter “B-Per.” After mixing, the suspension of cells in B-Per reagent is allowed to stand for 10 minutes at room temperature, and a reaction solution having the following composition is then added to each well in the plate:
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
YPR1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Mg+2].[Cl-:2].[Cl-].[Cl-].[K+].CC1(C)S[C@@H]2[C@H:12](NC([C@H](N)C3C=CC=CC=3)=O)[C:13](=[O:14])N2[C@H]1C(O)=O.O=C[C@H:32]([C@@H:34]([C@@H:36]([CH2:38][OH:39])O)[OH:35])O>>[CH2:13]([O:14][C:38](=[O:39])[CH2:36][C:34](=[O:35])[CH2:32][Cl:2])[CH3:12] |f:0.1.2,3.4|

Inputs

Step One
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[K+]
Step Four
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
YPR1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C=3C=CC=CC3)N)C(=O)O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C=3C=CC=CC3)N)C(=O)O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@@H](O)[C@H](O)[C@H](O)CO

Conditions

Stirring
Type
CUSTOM
Details
with shaking at 200 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The error-prone PCR is performed in a 100 CL reaction mixture
ADDITION
Type
ADDITION
Details
also containing 0.2 mM of each dNTP, 50 pmol of each primer and 2.5 units of Taq polymerase (Roche Diagnostics, Indianapolis, Ind.)
CUSTOM
Type
CUSTOM
Details
2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
30 cycles of 30 sec 94 CC, 30 sec 55 CC
Duration
30 s
CUSTOM
Type
CUSTOM
Details
2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
for 8 to 16 hours
Duration
12 (± 4) h
STIRRING
Type
STIRRING
Details
with shaking at 200 rpm
WAIT
Type
WAIT
Details
The second stage plates are then centrifuged at 14,000 rpm for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the supernatant is decanted
WASH
Type
WASH
Details
The cell pellet in each well is washed with 200 CL of water
EXTRACTION
Type
EXTRACTION
Details
The washed cell pellet is suspended in 30 CL of B-Per Bacterial Protein Extraction Reagent (Pierce Chemical Co., Rockford, Ill.), hereinafter “B-Per
ADDITION
Type
ADDITION
Details
” After mixing
ADDITION
Type
ADDITION
Details
the suspension of cells in B-Per reagent
WAIT
Type
WAIT
Details
to stand for 10 minutes at room temperature
Duration
10 min
ADDITION
Type
ADDITION
Details
is then added to each well in the plate

Outcomes

Product
Details
Reaction Time
7.5 (± 2.5) h
Name
Type
Smiles
C(C)OC(CC(CCl)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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